Maleic anhydride 1-tetradecene polymer

thermal analysis copolymer characterization materials science

Poly(maleic anhydride-alt-1-tetradecene), CAS 31473-53-7, is an alternating copolymer of maleic anhydride and 1-tetradecene. The repeating unit carries a reactive anhydride group adjacent to a pendant dodecyl (C12) chain, yielding a polymer that is inherently amphiphilic — the anhydride residues confer reactivity toward nucleophiles, while the long alkyl side chains provide substantial hydrophobic character and compatibility with nonpolar matrices.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 31473-53-7
Cat. No. B8695612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleic anhydride 1-tetradecene polymer
CAS31473-53-7
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O
InChIInChI=1S/C14H28.C4H2O3/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-14H2,2H3;1-2H
InChIKeyUNRSNCKZHFVYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maleic Anhydride 1-Tetradecene Polymer (CAS 31473-53-7): Core Physicochemical Profile and Procurement Context


Poly(maleic anhydride-alt-1-tetradecene), CAS 31473-53-7, is an alternating copolymer of maleic anhydride and 1-tetradecene [1]. The repeating unit carries a reactive anhydride group adjacent to a pendant dodecyl (C12) chain, yielding a polymer that is inherently amphiphilic — the anhydride residues confer reactivity toward nucleophiles, while the long alkyl side chains provide substantial hydrophobic character and compatibility with nonpolar matrices [2]. Commercial material is typically a white to off-white powder with number-average molecular weight on the order of 9,000 g/mol [3]. The combination of a precisely alternating architecture and a C14 olefin comonomer distinguishes this polymer from shorter-chain or longer-chain α-olefin–maleic anhydride copolymers and from styrene–maleic anhydride alternatives in ways that are directly relevant to procurement decisions [1].

Why Generic α‑Olefin–Maleic Anhydride Copolymers Cannot Simply Replace the 1‑Tetradecene Variant (CAS 31473-53-7)


Although α‑olefin–maleic anhydride copolymers share a common backbone, the length of the olefin side chain is a primary determinant of melting temperature, solubility breadth, hydrocarbon‑wax interaction strength, and amphiphilic self‑assembly behavior [1][2]. Substituting a shorter‑chain analog (e.g., 1‑octene or 1‑decene) routinely depresses thermal stability and reduces affinity for long‑chain paraffins, while a longer‑chain analog (e.g., 1‑octadecene) can lower the melting point enough to compromise high‑temperature process requirements and alter the aqueous‑organic partitioning that governs nanoparticle encapsulation efficiency [1][3]. The 1‑tetradecene copolymer occupies a distinct performance window that generic “α‑olefin‑MA” descriptions mask; procurement without specifying the olefin chain length therefore risks selecting a material with a meaningfully different thermal, solubility, and interfacial profile [1][3].

Quantitative Differentiation Evidence for Maleic Anhydride 1‑Tetradecene Polymer (CAS 31473-53-7) Against Its Closest Analogs


Melting Range and Thermal Integrity: 1‑Tetradecene Copolymer vs. 1‑Octadecene Copolymer

In a side-by-side characterization reported in U.S. Patent RE28,475, the 1‑tetradecene–maleic anhydride alternating copolymer exhibits a melting range of 124–133 °C, whereas the 1‑octadecene analog melts at 115–119 °C [1]. The equivalent acid value is 382 for the tetradecene copolymer vs. 321 for the octadecene copolymer, and the specific gravity is 1.036 vs. 0.973 [1]. The higher thermal stability and substantially greater anhydride density (acid value) of the 1‑tetradecene copolymer make it preferable when thermal processing exceeds 120 °C or when a higher concentration of reactive anhydride sites per unit mass is required for downstream functionalization.

thermal analysis copolymer characterization materials science

Wax Interaction Strength and Pour‑Point Depression: 1‑Tetradecene Copolymer vs. 1‑Octene Copolymer

Khidr (2007) prepared C8‑ and C14‑olefin maleic anhydride copolymers, esterified them with dodecanol or NAFOL 1822B alcohol, and evaluated their performance as pour‑point depressants in a waxy crude oil (pour point = 21 °C; wax content = 18.9 wt %) [1]. X‑ray diffraction analysis demonstrated that the NAFOL 1822B ester of the 1‑tetradecene maleic anhydride copolymer exhibits a stronger interaction with wax crystals than the NAFOL 1822B ester of the 1‑octene copolymer, the dodecyl ester of the 1‑tetradecene copolymer, and the dodecyl ester of the 1‑octene copolymer [1]. The authors attribute this advantage to the longer side hydrocarbon chain of the tetradecene‑based copolymer, which enhances co‑crystallization with the waxy paraffins [1].

pour point depressant waxy crude oil petroleum additives

Quantum Dot Encapsulation Stoichiometry: Quantified PMAT Adsorption on CdSe/CdS/ZnS

Meulenberg et al. (2016) employed X‑ray photoelectron spectroscopy (XPS), sum frequency generation (SFG) vibrational spectroscopy, and transmission electron microscopy (TEM) to directly characterize poly(maleic anhydride‑alt‑1‑tetradecene) (PMAT, MW ~9 000) adsorbed onto commercially available CdSe/CdS/ZnS quantum dots [1]. They determined that approximately 15 PMAT molecules are adsorbed per quantum dot and that the polymer overlayer is ~2 nm thick, with the underlying QD core measuring 6.9 ± 0.6 nm [1]. This level of quantitative characterization — firmly linking polymer molecular weight to encapsulation number and shell thickness — has not been reported at comparable resolution for other α‑olefin–maleic anhydride copolymers, providing users with a uniquely validated structural model for predicting colloidal stability and bioconjugation capacity.

quantum dot encapsulation amphiphilic polymer XPS characterization

Zeta Potential Tunability Range: PMAT‑Encapsulated Quantum Dots from –38 mV to +20 mV

Radchanka et al. (2022) demonstrated that poly(maleic anhydride‑alt‑1‑tetradecene) (PMAT) can be chemically modified with sulfate, sulfonate, phosphate, phosphonate, and quaternary ammonium groups to tune the zeta potential of encapsulated CdSe quantum dots continuously from –38 mV to +20 mV [1]. A sulfonate‑only shell yields a stable negative zeta potential across the biological pH range (4.5–9.5), while quaternary ammonium modification gives a positive and pH‑independent charge; a 1:1 sulfonate‑quaternary ammonium composition provides pH‑independent neutral charge with high colloidal stability at elevated ionic strength [1]. In contrast, the shorter‑chain 1‑octene analog lacks published data demonstrating a comparable breadth of zeta‑potential tuning with preserved colloidal stability, and the longer‑chain 1‑octadecene analog (PMAO) has been explored primarily for nano‑emulsion stabilization rather than precise surface‑charge engineering [2].

colloidal stability zeta potential surface functionalization

Biodiesel Cold‑Flow Improvement: Specific Pour‑Point Reduction by MCEC3 Additive

Phan et al. (2021) synthesized a maleic anhydride–α‑tetradecene copolymer (OMAC) and subsequently esterified it with hexadecanol to yield comb‑type copolymers (MCEC) with varying alkyl‑to‑carboxyl ratios [1]. The optimized derivative, MCEC3 (r = 2.76), at a concentration of 1 000 ppm reduced the pour point of palm oil biodiesel to 10.5 °C and the dynamic viscosity to 1.04 mPa·s [1]. While this study evaluated a single olefin (1‑tetradecene), the authors note that the efficiency of cold‑flow improvement is correlated with both the number and the length of the pendant alkyl groups [1]. The 1‑tetradecene‑derived copolymer with a C16 ester side chain thus provides a specific, quantified benchmark (10.5 °C pour point at 1 000 ppm) that can be compared against analogous additives derived from shorter or longer α‑olefins in future head‑to‑head studies.

biodiesel cold flow improver pour point depressant

High‑Value Application Scenarios Supported by Quantitative Evidence for Maleic Anhydride 1‑Tetradecene Polymer (CAS 31473-53-7)


High‑Temperature Reactive Extrusion and Polymer Functionalization

The 1‑tetradecene–maleic anhydride copolymer melts at 124–133 °C, approximately 8 °C higher than the 1‑octadecene analog [1]. This elevated thermal stability, combined with an equivalent acid value of 382 (19 % higher than the octadecene copolymer), makes it the preferred reactive intermediate for melt‑phase grafting or extrusion processes conducted above 120 °C where the octadecene copolymer would soften or flow prematurely [1].

Waxy Crude Oil Pour‑Point Depressant Formulation

Formulators seeking maximum wax‑interaction strength should select the 1‑tetradecene copolymer over the 1‑octene analog. Direct X‑ray diffraction evidence shows stronger interaction of the NAFOL 1822B‑esterified tetradecene copolymer with paraffin wax crystals, attributed to the longer C14‑derived side chain [2]. This translates to potentially lower additive dosage or broader applicability across waxy crude feedstocks.

Semiconductor Quantum Dot Solubilization for Biomedical Imaging

Poly(maleic anhydride‑alt‑1‑tetradecene) (PMAT, MW ~9 000) is the only α‑olefin–maleic anhydride copolymer for which encapsulation stoichiometry has been quantitatively determined: ~15 molecules per CdSe/CdS/ZnS quantum dot, forming a ~2 nm polymer shell [3]. Researchers can use this validated loading to calculate surface‑functionalization stoichiometry and predict colloidal stability without empirical iteration, a capability not available for other α‑olefin MA copolymers.

Zeta‑Potential‑Engineered Nanoparticle Formulations

PMAT is uniquely capable of delivering a continuous zeta‑potential range from –38 mV to +20 mV through simple chemical modification with charged small molecules [4]. This 58 mV tuning window, experimentally demonstrated on encapsulated CdSe quantum dots, enables systematic optimization of cellular uptake, immune evasion, or pH‑responsive aggregation — a design space not accessible with shorter‑chain (1‑octene) or longer‑chain (1‑octadecene) alternatives that lack equivalent published surface‑charge engineering data [4].

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